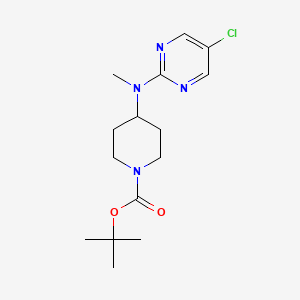

![molecular formula C22H22ClN3O2 B2787445 7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1251640-05-7](/img/structure/B2787445.png)

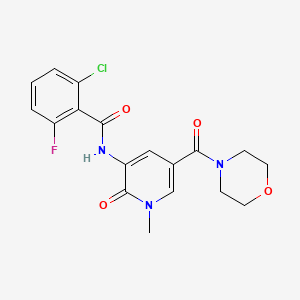

7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several interesting functional groups, including a furylmethyl group, a phenyl group, an oxadiazole ring, and a quinazolinone ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves various methods. One efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms and their properties vary due to differences in the electronic environment caused by the positions of the two substituents in the oxadiazole ring . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can be quite diverse, depending on the specific substituents present on the oxadiazole ring. For example, one reaction involved an annulation reaction, followed by desulfurization/intramolecular rearrangement, which gave a maximum of 94% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their specific structure. For example, one compound was reported to have a melting point of 107–109°C .Scientific Research Applications

- F3406-1439 exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit tumor growth and induce apoptosis makes it an interesting candidate for further study in cancer therapy .

- The compound’s chemical properties suggest potential antioxidant effects. Researchers have evaluated its ability to scavenge free radicals, such as the 2,2’-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+) and 2,2’-diphenyl-1-picrylhydrazyl radical (DPPH). Understanding its antioxidant mechanisms could lead to applications in oxidative stress-related diseases .

- F3406-1439 may possess anti-inflammatory properties. Studies have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of NF-κB activation. These findings suggest potential therapeutic applications in inflammatory conditions .

- Researchers have investigated the compound’s effects on neuronal cells and brain tissue. Its ability to protect against oxidative stress-induced neurodegeneration warrants further exploration for neuroprotective applications .

- Preliminary studies indicate that F3406-1439 exhibits antimicrobial effects against bacteria and fungi. Its unique chemical scaffold could inspire the development of novel antimicrobial agents .

- The compound’s structural features make it an interesting candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .

Anticancer Properties

Antioxidant Activity

Anti-inflammatory Effects

Neuroprotective Potential

Antimicrobial Activity

Drug Delivery Systems

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary widely depending on the specific structure of the compound and its intended application. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

Oxadiazoles have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-13-5-3-4-6-18(13)24-20(27)12-26-10-9-19-16(11-26)22(28)15-7-8-17(23)14(2)21(15)25-19/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIGOPGFABGAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

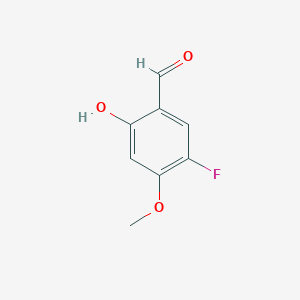

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2787364.png)

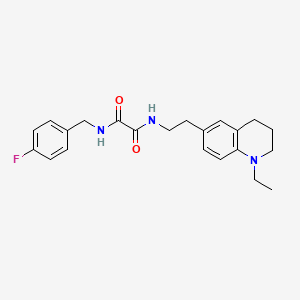

![2-cyclopentyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2787368.png)

![4-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)-2-methoxyphenyl methyl ether](/img/structure/B2787372.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2787374.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ylmethanamine;hydrochloride](/img/structure/B2787381.png)

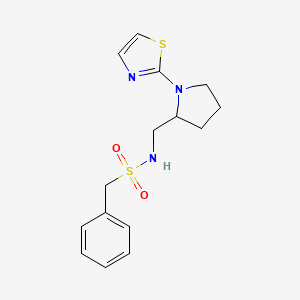

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2787384.png)